(4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone
Description
Properties
IUPAC Name |
[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-13(10-18-23-12)11-20-6-8-21(9-7-20)17(22)16-14-4-2-3-5-15(14)24-19-16/h10H,2-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWFLRLWYPGLDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=NOC4=C3CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 320.37 g/mol. The structure includes a piperazine ring and isoxazole moieties, which are known to influence biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 320.37 g/mol |
| CAS Number | 2034491-02-4 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial step often includes the formation of the piperazine intermediate through the reaction of piperazine with a suitable isoxazole derivative under basic conditions. Subsequent steps involve coupling with various aromatic groups to yield the final product.
Antimicrobial Activity
Research has demonstrated that compounds featuring piperazine and isoxazole structures exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown moderate to strong activity against various bacterial strains.
Case Study:
In a study evaluating the antimicrobial activity of piperazine derivatives, several compounds were synthesized and screened for their efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, suggesting potential therapeutic applications in treating bacterial infections .
Neuropharmacological Effects
The presence of isoxazole moieties in this compound suggests potential interactions with neurotransmitter systems. Compounds with similar structures have been investigated for their effects on GABAergic pathways, which play a crucial role in modulating neuronal excitability.
Research Findings:
Studies have indicated that related compounds can act as GABA receptor antagonists or modulators, influencing anxiety and seizure thresholds in animal models. These findings highlight the potential of this compound in neuropharmacology .
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial metabolism.
- Receptor Modulation: Interaction with neurotransmitter receptors can lead to changes in neuronal signaling pathways.
- Antioxidant Activity: Some derivatives exhibit antioxidant properties that may contribute to their overall biological effects.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer. Its structural components suggest possible interactions with neurotransmitter systems and cellular pathways involved in apoptosis.
Case Study: Anticancer Activity
A study focused on derivatives of similar piperazine compounds demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with piperazine structures exhibited IC50 values as low as 0.99 µM against the BT-474 breast cancer cell line, indicating potent anticancer activity .
Antimicrobial Activity
Research indicates that compounds with isoxazole and piperazine structures can exhibit antimicrobial properties. The presence of these moieties enhances the efficacy against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Agricultural Chemistry
In agricultural applications, derivatives of this compound have been explored for their herbicidal properties. The synthesis of these derivatives has shown promising results in inhibiting specific plant proteases.
Case Study: Herbicidal Activity
A research project synthesized several derivatives targeting D1 protease in plants. The results indicated moderate to good herbicidal activities, suggesting potential applications in crop protection.
Comparison with Similar Compounds
Thiazole and Pyrazole Derivatives ()
Compounds 4 and 5 from share structural similarities with the target molecule, particularly in their use of fluorophenyl, triazole, and pyrazole groups. While the target compound lacks a thiazole ring, the planar conformation of its benzo[d]isoxazole moiety aligns with the near-planar geometry observed in these derivatives.
Ethyl Benzoate Derivatives ()
The ethyl benzoate derivatives (e.g., I-6273, I-6373, I-6473) in feature isoxazole and pyridazine substituents. Unlike the target compound, these molecules utilize phenethylamino or phenethylthio linkers instead of piperazine. The piperazine in the target compound likely enhances water solubility and bioavailability compared to the ethyl benzoate backbone in I-6473, which may exhibit higher lipophilicity due to the ethoxy group .
Functional Comparisons
Bioactivity and Mechanism
While the target compound’s bioactivity remains uncharacterized in the evidence, structurally related molecules provide clues:
- I-6273 () demonstrates moderate activity in receptor-binding assays, attributed to its isoxazole-phenethylamino scaffold. The target compound’s piperazine and tetrahydrobenzo[d]isoxazole groups may enhance binding affinity to serotonin or dopamine receptors, common targets for piperazine-containing drugs .
- Compounds 4 and 5 () exhibit antimicrobial properties, suggesting that the target compound’s isoxazole and benzo[d]isoxazole motifs could confer similar activity .
Metabolic Stability
The tetrahydrobenzo[d]isoxazole in the target compound may confer greater metabolic stability than the fully aromatic systems in I-6373 () or compounds 4/5 ().
Data Table: Key Properties of Comparative Compounds
Q & A
Q. What synthetic methodologies are most effective for preparing (4-((5-Methylisoxazol-4-yl)methyl)piperazin-1-yl)(4,5,6,7-tetrahydrobenzo[d]isoxazol-3-yl)methanone?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Coupling Reactions : Piperazine derivatives are often synthesized via nucleophilic substitution or amide coupling. For example, refluxing with catalysts (e.g., acetic acid) under inert atmospheres improves yield .
- Purification : Column chromatography (silica gel) or recrystallization (ethanol) ensures purity. Thin-layer chromatography (TLC) with toluene/ethyl acetate/water systems (8.7:1.2:1.1 v/v/v) monitors reaction progress .
- Key Precursors : Analogous compounds like 5-methylisoxazole and tetrahydrobenzoisoxazole derivatives are synthesized separately and coupled via ketone linkages .
Q. How can researchers validate the structural integrity of this compound?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR : H and C NMR confirm the presence of methylisoxazole (δ 2.3 ppm for CH) and piperazine protons (δ 3.1–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 384.18 for CHNO) .
- X-ray Crystallography : Resolves ambiguous stereochemistry in the tetrahydrobenzoisoxazole ring .
Advanced Research Questions
Q. How can contradictory biological activity data for this compound be resolved?
Methodological Answer: Contradictions may arise from assay conditions or target specificity. Address via:
- Dose-Response Curves : Test across concentrations (nM–µM) to identify non-linear effects .
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with targets like kinases or GPCRs .
- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes, clarifying discrepancies between in vitro and in silico results .
Q. What experimental design strategies optimize testing of multiple variables (e.g., solvent, temperature) in synthesis?
Methodological Answer: Adopt a split-split plot design to hierarchically test variables:
- Primary Variables (Plots) : Solvent polarity (e.g., DMF vs. THF).
- Secondary Variables (Subplots) : Temperature (25°C vs. 80°C).
- Tertiary Variables (Sub-subplots) : Catalyst loading (5% vs. 10%).
Replicates (n=4) and ANOVA analysis minimize confounding effects .
Q. How can the compound’s stability under physiological conditions be assessed?
Methodological Answer:
- Thermal Analysis : Differential scanning calorimetry (DSC) determines decomposition temperatures (T) and phase transitions .
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) for 24–72 hours, followed by HPLC quantification of degradation products .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation via UV-spectroscopy .
Data Analysis & Contradiction Management
Q. What statistical approaches are recommended for analyzing heterogeneous bioactivity data?
Methodological Answer:
- Meta-Analysis : Pool data from independent studies using random-effects models to account for variability .
- Principal Component Analysis (PCA) : Reduces dimensionality in datasets (e.g., IC values across cell lines) to identify outliers .
- Bayesian Inference : Updates probability distributions for activity parameters as new data emerge, resolving conflicts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
